

# An In-depth Technical Guide to 3-Butyl-6-methyluracil

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## Compound of Interest

Compound Name: *Uracil, 3-butyl-6-methyl-*

Cat. No.: *B086951*

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 3-butyl-6-methyluracil, a substituted pyrimidine derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Nomenclature: IUPAC Name and Synonyms

The compound with the systematic name 3-butyl-6-methylpyrimidine-2,4(1H,3H)-dione is commonly referred to as 3-butyl-6-methyluracil. While the synonyms for the straight-chain butyl isomer are not extensively documented in public databases, which heavily feature the sec-butyl isomer, the nomenclature is straightforward. It is crucial to distinguish this compound from its isomers, such as 1-butyl-6-methyluracil and 3-sec-butyl-6-methyluracil, as the position and configuration of the butyl group can significantly impact its chemical and biological properties.

## Physicochemical and Biological Data

The following table summarizes the key quantitative data reported for 3-butyl-6-methyluracil.

Property	Value	Source
Melting Point	165-166 °C	[Journal of Pharmacy & Pharmacognosy Research, 2021][1]
Molecular Formula	C <sub>9</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[Journal of Pharmacy & Pharmacognosy Research, 2021][1]
Calculated Molecular Weight	182.22 g/mol	[Journal of Pharmacy & Pharmacognosy Research, 2021][1]
Maximum Tolerated Dose (MTD) on immortalized lung epithelial cells	> 1 mM	[Journal of Pharmacy & Pharmacognosy Research, 2021][1]
IC50 on immortalized lung epithelial cells	> 10 mM	[Journal of Pharmacy & Pharmacognosy Research, 2021][1]
Proliferation Index at MTD	+25%	[Journal of Pharmacy & Pharmacognosy Research, 2021][1]

## Experimental Protocols

### Synthesis of 3-Butyl-6-methyluracil

A detailed method for the synthesis of 3-butyl-6-methyluracil has been described.[1][2] The process involves the alkylation of 6-methyluracil, followed by separation of the resulting isomers.

Materials:

- 6-methyluracil
- 1 M Sodium hydroxide solution

- Butyl bromide
- Acetonitrile
- Hexane
- Ethanol
- Ethyl acetate

Procedure:

- Alkylation: 10 g (79.3 mmol) of 6-methyluracil is dissolved in 100 mL of 1 M sodium hydroxide solution. Butyl bromide is added, and the mixture is heated at 90°C for 20 hours. This reaction yields a mixture of 1-butyl and 3-butyl derivatives.
- Isomer Separation (Fractional Crystallization): The reaction mixture is cooled, and the precipitated solid is collected. The mixture of isomers is then subjected to fractional crystallization from acetonitrile. The 3-butyl-6-methyluracil isomer crystallizes first due to its lower solubility.
- Isomer Separation (Column Chromatography): The residue from the fractional crystallization, which contains a mixture of the 1- and 3-isomers, is further separated by column chromatography. A silica gel column is used with a mobile phase of hexane, ethanol, and ethyl acetate.
- Product Characterization: The final product is characterized by its melting point (165-166°C) and NMR spectroscopy.<sup>[1]</sup>
  - <sup>1</sup>H-NMR (500 MHz, CDCl<sub>3</sub>/TMS, δ, ppm): 0.921 (t, J=7.4 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>), 1.347 (sex, J=7.4 Hz, 2H, CH<sub>2</sub>CH<sub>3</sub>), 1.55-1.63 (m, 2H, N(3)CH<sub>2</sub>CH<sub>2</sub>), 2.143 (s, 3H, CCH<sub>3</sub>), 3.889 (t, J=7.5 Hz, 2H, N(3)CH<sub>2</sub>), 5.580 (s, 1H, CH), 10.708 (s, 1H, N(1)H).<sup>[1]</sup>
  - <sup>13</sup>C-NMR (125 MHz, CDCl<sub>3</sub>/TMS, δ, ppm): 13.73 (CH<sub>2</sub>CH<sub>3</sub>), 18.53 (C(6)CH<sub>3</sub>), 20.07 (CH<sub>2</sub>CH<sub>3</sub>), 29.70 (N(3)CH<sub>2</sub>CH<sub>2</sub>), 40.12 (N(3)CH<sub>2</sub>), 100.26 (C5), 149.96 (C6), 153.46 (C2), 163.46 (C4).<sup>[1]</sup>

## In Vitro Proliferation Assay

The biological activity of 3-butyl-6-methyluracil was evaluated by assessing its effect on the proliferation of immortalized fetal calf lung epithelial cells (LC line).<sup>[1]</sup>

Cell Culture and Treatment:

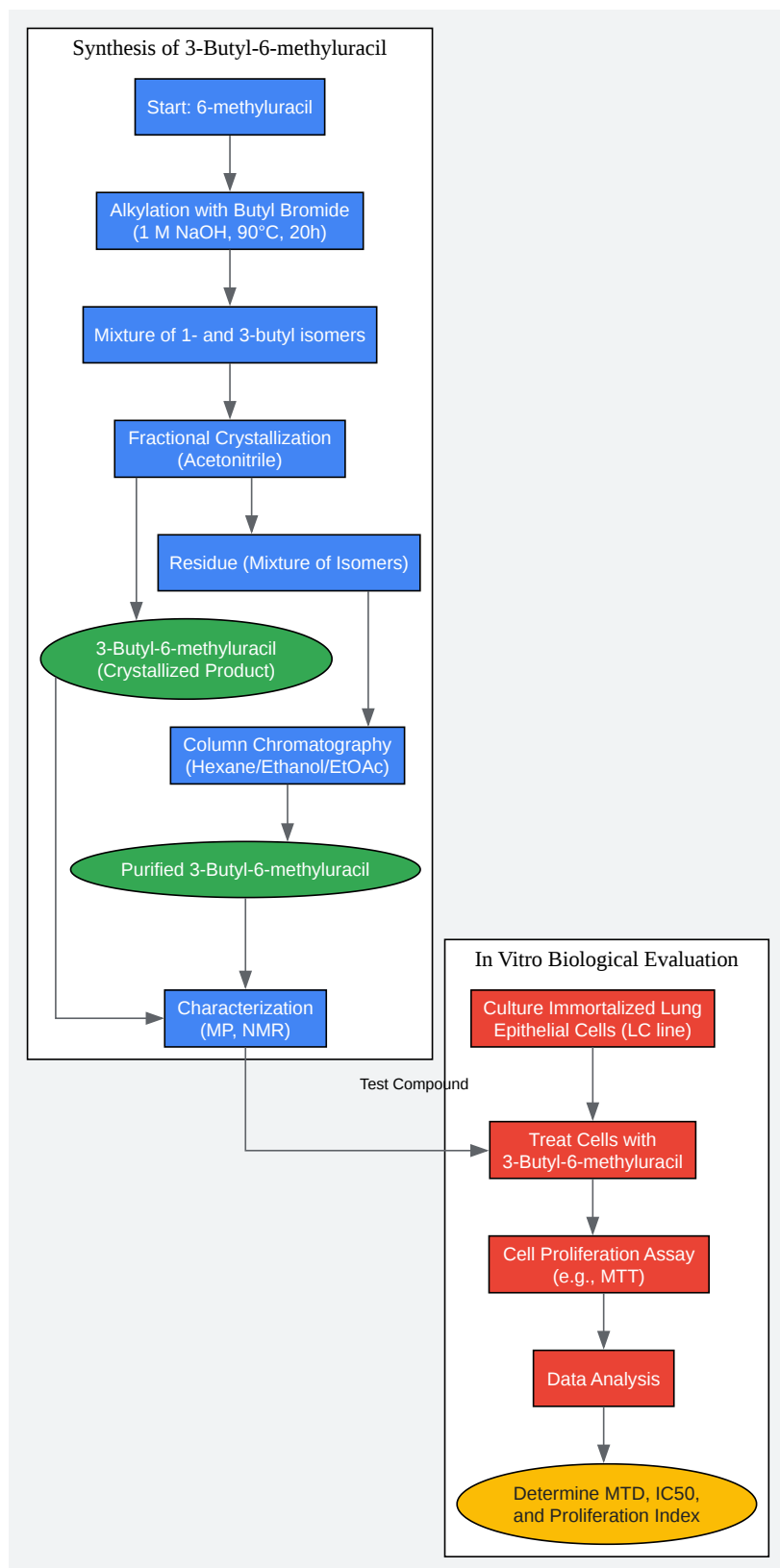
- Immortalized lung epithelial cells are cultured under standard conditions.
- The cells are treated with varying concentrations of 3-butyl-6-methyluracil to determine the maximum tolerated dose (MTD) and the half-maximal inhibitory concentration (IC50).

Data Analysis:

- Cell proliferation is measured using a standard assay (e.g., MTT assay).
- The MTD is defined as the highest concentration of the compound that does not cause a significant toxic effect on the cells.
- The IC50 is the concentration of the compound that inhibits cell proliferation by 50%.
- The proliferation index is calculated to determine the compound's ability to stimulate cell growth.

## Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and biological evaluation of 3-butyl-6-methyluracil.



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### Synthesis and Biological Evaluation Workflow

## Biological Activity and Potential Applications

Research has shown that 3-butyl-6-methyluracil exhibits proliferative activity in vitro on immortalized lung epithelial cells.[1] Unlike many cytotoxic agents, this compound was found to be well-tolerated by the cells, with a high maximum tolerated dose and an IC50 value exceeding 10 mM.[1] At its MTD, it demonstrated a +25% increase in the proliferation index, suggesting its potential as a stimulant for cell growth and regeneration.[1]

The broader class of 6-substituted uracil derivatives is known for a wide range of biological activities, including antiviral and antitumor effects.[2] They are also investigated for their potential to stimulate nucleic and protein metabolism.[2] The proliferative effect of 3-butyl-6-methyluracil suggests that it could be a candidate for further investigation in applications requiring tissue regeneration. However, the specific signaling pathways through which this compound exerts its effects have not yet been elucidated and require further research.

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## References

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